molecular formula C6H7IN2O B1400514 4-iodo-1-(oxetan-3-yl)-1H-pyrazole CAS No. 1314393-99-1

4-iodo-1-(oxetan-3-yl)-1H-pyrazole

Cat. No. B1400514
M. Wt: 250.04 g/mol
InChI Key: IOWQPQKVPJLABD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The IUPAC name for this compound is 4-iodo-1-(3-oxetanyl)-1H-pyrazole . Its InChI code is 1S/C6H7IN2O/c7-5-1-8-9(2-5)6-3-10-4-6/h1-2,6H,3-4H2 . The molecular weight of this compound is 250.04 .


Physical And Chemical Properties Analysis

The molecular weight of 4-iodo-1-(oxetan-3-yl)-1H-pyrazole is 250.04 . It is a powder in physical form . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Complex Heterocyclic Structures : A study reported the synthesis of 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines using iodine(III)-mediated oxidative approach, highlighting the utility of pyrazole derivatives in creating complex heterocyclic structures with potential antimicrobial properties (Prakash et al., 2011).
  • Key Intermediate in Drug Synthesis : 4-iodo-1H-pyrazol-1-yl derivatives have been highlighted as key intermediates in the synthesis of drugs such as Crizotinib, showcasing a robust multi-step synthesis process (Fussell et al., 2012).

Structural Analysis and Molecular Design

  • Structural Characterization and Analysis : The structural characterization of pyrazoline compounds through X-ray diffraction studies and Hirshfeld surface analysis offers insights into the molecular arrangement and intermolecular interactions, crucial for understanding the properties and potential applications of these compounds (Delgado et al., 2020).
  • Building Blocks for Heterocyclic Compounds : The synthesis of 4- and 5-iodinated pyrazole derivatives paves the way for the creation of new chemical entities, emphasizing the role of pyrazole derivatives as versatile building blocks in the field of CropScience and oncology (Guillou et al., 2011).

Advanced Applications in Chemistry and Material Science

  • Complexes with Palladium(II) : The synthesis of pyrazolin-4-ylidene complexes of palladium(II) and their full characterization including NMR spectroscopies and X-ray diffraction studies demonstrate the potential of 4-iodo-1H-pyrazole derivatives in forming complex and stable compounds with significant applications (Han & Huynh, 2007).
  • Energetic Materials and Biocides : The development of energetic N,N'-ethylene-bridged polyiodoazoles with potential applications as agent defeat weapons and biocides highlights the strategic role of iodine-rich pyrazole derivatives in creating materials with specific energetic and biocidal properties (Zhao et al., 2017).

Safety And Hazards

The safety information available indicates that this compound has some hazards associated with it. The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

4-iodo-1-(oxetan-3-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2O/c7-5-1-8-9(2-5)6-3-10-4-6/h1-2,6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWQPQKVPJLABD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)N2C=C(C=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-iodo-1-(oxetan-3-yl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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